6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
CAS No.:
Cat. No.: VC13897198
Molecular Formula: C20H33BN2O4Si
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33BN2O4Si |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 2-[[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C20H33BN2O4Si/c1-19(2)20(3,4)27-21(26-19)16-11-15-13-22-23(17(15)12-18(16)24-5)14-25-9-10-28(6,7)8/h11-13H,9-10,14H2,1-8H3 |
| Standard InChI Key | GJTFHRZCNSQTKS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N(N=C3)COCC[Si](C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)N(N=C3)COCC[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indazole scaffold substituted at three positions:
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Position 1: A SEM group, [(2-(trimethylsilyl)ethoxy)methyl], which serves as a sterically demanding protective group for the indazole nitrogen .
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Position 5: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling participation in Suzuki-Miyaura cross-coupling reactions .
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Position 6: A methoxy (-OCH₃) group, which electronically activates the aromatic system for electrophilic substitution .
The molecular formula is C₂₁H₃₂BN₃O₄Si, with a calculated molecular weight of 453.39 g/mol.
The SEM group enhances solubility in polar aprotic solvents while protecting the indazole nitrogen from undesired reactivity . The boronate ester moiety is susceptible to protodeboronation under acidic or aqueous conditions, necessitating anhydrous handling .
Synthetic Methodologies
Strategic Protection of the Indazole Nitrogen
The SEM group is introduced via reaction of the parent 1H-indazole with (2-(trimethylsilyl)ethoxy)methyl chloride under basic conditions, as demonstrated in the synthesis of analogous SEM-protected indazoles . This step achieves >90% regioselectivity for N1 protection, critical for subsequent functionalization .
Directed C–H Borylation
Iridium-catalyzed C–H borylation, as reported by Sadler et al. , enables regioselective installation of the boronate ester at position 5. Using [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as catalysts, borylation proceeds at ambient temperature with B₂pin₂ (bis(pinacolato)diboron) to afford the boronate ester in 75–85% yield . The reaction’s regioselectivity is governed by steric and electronic factors, with the SEM group directing borylation to the electronically activated C5 position .
Functionalization and Downstream Applications
Suzuki-Miyaura Cross-Coupling
The pinacol boronate ester participates in palladium-catalyzed cross-coupling with aryl halides, enabling access to biaryl systems. For instance, reaction with 4-iodobenzonitrile using Pd(PPh₃)₄ and P(2-furyl)₃ in THF at 50°C yields 5-arylindazole derivatives in 76% yield . This reactivity aligns with trends observed for structurally related indazole boronates .
Deprotection Strategies
The SEM group is cleaved under mild acidic conditions (e.g., HCl in methanol) or via fluoride-mediated desilylation (TBAF in THF), regenerating the parent NH-indazole without disturbing the boronate ester . This orthogonal deprotection enables sequential functionalization strategies.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Replacing the SEM group at N1 with N2 protection (e.g., benzyl or THP) alters borylation regioselectivity, favoring C3 functionalization . For example, 3-methyl-5-(pinacolatoboryl)-1H-indazole derivatives exhibit faster borylation kinetics due to reduced lone pair interference from the adjacent nitrogen .
Electronic Modulation via Substituents
Methoxy groups at position 6 enhance electron density at C5, accelerating iridium-catalyzed borylation by ~30% compared to unsubstituted indazoles . Conversely, electron-withdrawing groups (e.g., –CN) at C6 retard borylation .
Emerging Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Indazole boronates serve as key intermediates for Bruton’s tyrosine kinase (BTK) inhibitors. The SEM group enables selective N1 functionalization, while the boronate ester allows late-stage diversification of the C5 position .
Materials Science
The compound’s rigid aromatic core and boronate functionality make it a candidate for organic electronic materials, particularly as a hole-transport layer in perovskite solar cells .
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